molecular formula C13H20O2Si B047317 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde CAS No. 120743-99-9

4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde

Cat. No. B047317
M. Wt: 236.38 g/mol
InChI Key: XACWSBWCLJXKGI-UHFFFAOYSA-N
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Patent
US04895871

Procedure details

When the substituent R1 was methylsulfonyloxy or trifluoromethylsulfonyloxy, a number of additional synthesis steps were needed to obtain the hydrazone (I). The intermediate 4-hydroxybenzaldehyde was reacted with (1,1-dimethylethyl)dimethylsilyl chloride and imidazole in dimethylformamide to afford 4-[(I,1-dimethylethyl)dimethylsilyloxy]benzaldehyde. With the hydroxy substituent protected, the benzaldehyde was reacted by methods described above with the 5-bromo-2,2-difluoro-1,3-benzodioxole to afford the corresponding alcohol which was in turn converted to the ketone. Reaction of the resulting [[4-(1,1-dimethylethyl)dimethylsilyloxy]phenyl](2,2-difluoro-1,3-benzodioxol-5-yl) ketone with tetrabutylammonium fluoride in tetrahydrofuran cleaved the (1,1-dimethylethyl)dimethylsilyl substituent to yield (4-hydroxyphenyl)(2,2-difluoro-1,3-benzodiox-5-yl) ketone. The 4-hydroxy intermediate was reacted with methanesulfonyl chloride or trifluoromethanesulfonic anhydride by methods described above to yield the corresponding (4-methylsulfonyloxyphenyl)- or (4-trifluoromethylsulfonyloxyphenyl)(2,2-difluoro-1,3-benzodioxol-5yl) ketone. The ketone was then converted to the hydrazone (I) as described above. Example 4 illustrates this route.
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH3:10][C:11]([Si:14](Cl)([CH3:16])[CH3:15])([CH3:13])[CH3:12].N1C=CN=C1>CN(C)C=O>[CH3:10][C:11]([Si:14]([CH3:16])([CH3:15])[O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)([CH3:13])[CH3:12]

Inputs

Step One
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a number of additional synthesis steps

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)[Si](OC1=CC=C(C=O)C=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.